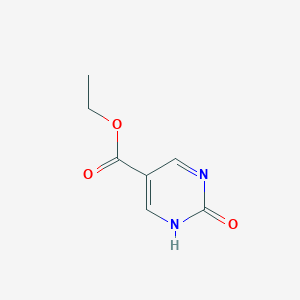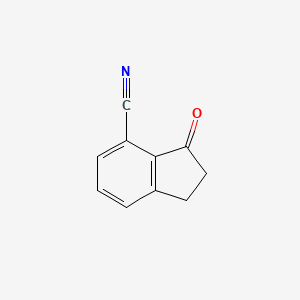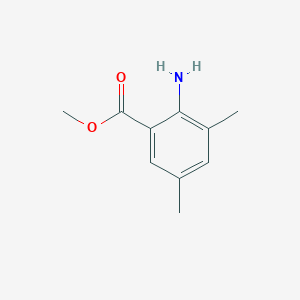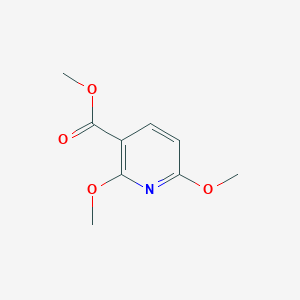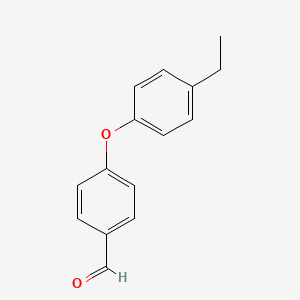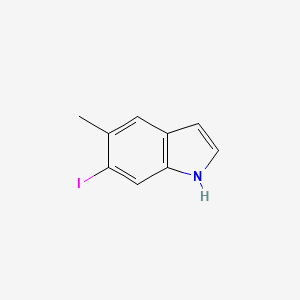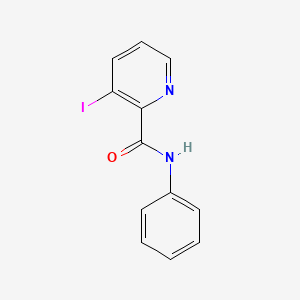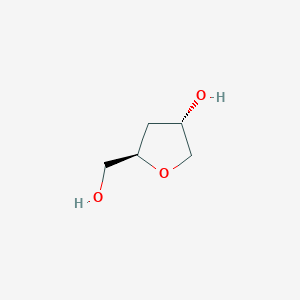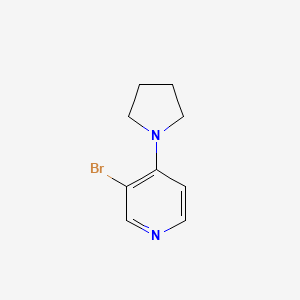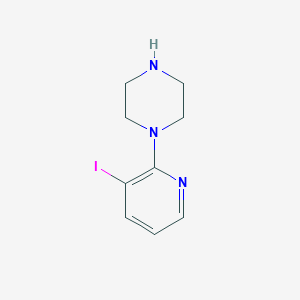
1-(3-Iodopyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodopyridin-2-yl)piperazine, also known as IPP, is a compound with promising unique biological properties. It is a chemical compound and piperazine derivative . The molecular formula of this compound is C9H12IN3 .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. One such method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of 1-(3-Iodopyridin-2-yl)piperazine is 289.12 g/mol . The structure of this compound includes a six-membered ring containing two opposing nitrogen atoms .Physical And Chemical Properties Analysis
1-(3-Iodopyridin-2-yl)piperazine has a molecular weight of 289.115 .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds synthesized from related structures have demonstrated potential antimicrobial activity against both Gram-positive and Gram-negative bacterial species, including strains resistant to antibiotics. This highlights the potential use of these compounds in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Cancer Research
Several studies have focused on the synthesis of derivatives with potential antitumor activities. For example, specific derivatives have shown promise as inhibitors of cancer cell growth, including prostate cancer and breast cancer cells, by targeting various mechanisms such as receptor antagonism and enzyme inhibition. This underscores the role of these compounds in the development of novel cancer therapies (Bradbury et al., 2013), (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antidepressant and Antianxiety Properties
Novel derivatives have been synthesized and evaluated for their antidepressant and antianxiety properties. The findings suggest potential therapeutic applications in treating mood disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Antiplatelet Aggregation
Research into novel substituted-piperazine analogues has revealed antiplatelet aggregation activity, indicating potential use in preventing thrombotic diseases. This area of study is crucial for developing new medications that can prevent blood clots more effectively (Youssef et al., 2011).
Anti-HIV Activity
Compounds related to "1-(3-Iodopyridin-2-yl)piperazine" have been investigated for their potential anti-HIV activity, highlighting the ongoing search for effective treatments against HIV/AIDS (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Safety and Hazards
The safety data sheet for a similar compound, 1-(3-Chloropyridin-2-yl)piperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .
Orientations Futures
Mécanisme D'action
Target of Action
Some derivatives of pyridinylpiperazine, a similar compound, are known to act as potent and selective α2-adrenergic receptor antagonists .
Mode of Action
If it acts similarly to other pyridinylpiperazine derivatives, it may interact with its targets (such as α2-adrenergic receptors) and cause changes in cellular signaling .
Propriétés
IUPAC Name |
1-(3-iodopyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMFQTAXPFSLAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467651 |
Source


|
| Record name | 1-(3-iodopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodopyridin-2-yl)piperazine | |
CAS RN |
85386-98-7 |
Source


|
| Record name | 1-(3-iodopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

